Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 5064-46-0): Comparative Physicochemical Profile Versus N-Ethyl Analog
Compared to its closest analog, N-ethyltetrahydrofurfurylamine (CAS 7179-86-4), the target compound (CAS 5064-46-0) exhibits a higher molecular weight (143.23 vs. 129.20 g/mol) and a measurably different predicted LogP (1.1634 for target vs. 1.16580 for N-ethyl analog) [1], which can translate into differential partitioning behavior in biphasic systems and altered retention times in chromatographic separations.
| Evidence Dimension | Lipophilicity (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 1.1634 (predicted) |
| Comparator Or Baseline | N-ethyltetrahydrofurfurylamine (CAS 7179-86-4): LogP = 1.16580 (predicted) |
| Quantified Difference | ΔLogP ≈ -0.002 (target slightly less lipophilic) |
| Conditions | Computational chemistry predictions from vendor datasheets (ChemScene for target, SLPharmachem for comparator) |
Why This Matters
This quantitative difference in LogP, although small, can be decisive for specific applications such as liquid-liquid extraction efficiency or reverse-phase HPLC method development where even minor lipophilicity variations impact resolution and recovery.
- [1] SLPharmachem. (n.d.). N-(OXOLAN-2-YLMETHYL)ETHANAMINE. LogP: 1.16580. View Source
